Ravuconazole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

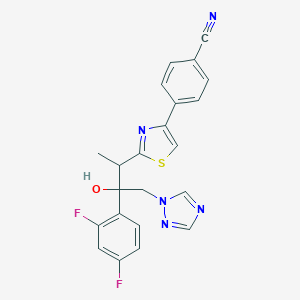

IUPAC Name |

4-[2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870154 | |

| Record name | 4-{2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ravuconazole-d4 chemical structure and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and a plausible synthetic route for Ravuconazole-d4. Additionally, it details the mechanism of action of its parent compound, Ravuconazole, a potent triazole antifungal agent.

Chemical Structure and Molecular Formula

This compound is the deuterated analogue of Ravuconazole, with four deuterium atoms incorporated into the benzonitrile ring. This isotopic labeling is often utilized in pharmacokinetic studies to differentiate the drug from its metabolites.

-

IUPAC Name: 2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

-

Molecular Formula: C₂₂H₁₃D₄F₂N₅OS

-

Canonical SMILES: [2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)--INVALID-LINK--C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ravuconazole (non-deuterated) and this compound. Most experimental data is available for the non-deuterated form, which is expected to have very similar properties to its deuterated counterpart, with the primary difference being the molecular weight.

| Property | Value (Ravuconazole) | Value (this compound) | Reference(s) |

| Molecular Weight | 437.47 g/mol | 441.49 g/mol | [1][2] |

| Monoisotopic Mass | 437.11218768 Da | 441.13729466 Da | [2] |

| Melting Point | 64-66 °C | Not available | [1] |

| Boiling Point | 674.9±65.0 °C (Predicted) | Not available | [1] |

| Density | 1.38±0.1 g/cm³ (Predicted) | Not available | [1] |

| XLogP3 | 3.5 | Not available | [2] |

| Hydrogen Bond Donors | 1 | 1 | [2] |

| Hydrogen Bond Acceptors | 8 | 8 | [2] |

| Rotatable Bond Count | 6 | 6 | [2] |

| Topological Polar Surface Area | 116 Ų | 116 Ų | [2] |

| Solubility | DMF: 25 mg/mlDMF:PBS (pH 7.2) (1:4): 0.25 mg/mlDMSO: 20 mg/mlEthanol: 5 mg/ml | Not available | [3] |

| Optical Rotation | [α]²⁴D -29.1° (c = 1.03 in methanol) | Not available | [1] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisaged based on the established synthetic routes for Ravuconazole, where the key final step involves the formation of the thiazole ring.[4] The deuterated benzonitrile moiety would be introduced using a deuterated precursor. A plausible multi-step synthesis is outlined below.

Step 1: Synthesis of 4-(Bromoacetyl)benzonitrile-d4

-

Preparation of Benzonitrile-d5: Commercially available benzene-d6 can be converted to bromobenzene-d5 via electrophilic bromination. The bromobenzene-d5 can then be subjected to a cyanation reaction, for example, using copper(I) cyanide (a Rosenmund-von Braun reaction), to yield benzonitrile-d5.

-

Friedel-Crafts Acylation: Benzonitrile-d5 is then acylated with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the bromoacetyl group at the para position, yielding 4-(bromoacetyl)benzonitrile-d4. The acidic workup will replace the deuterium at the ortho and meta positions with protons.

Step 2: Synthesis of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide

This chiral intermediate is a key precursor for Ravuconazole synthesis. Its synthesis has been reported in the literature and typically starts from a chiral precursor like (R)-lactic acid or (S)-3-hydroxy-2-methylpropionate and involves multiple steps to build the carbon skeleton and introduce the necessary functional groups.

Step 3: Thiazole Ring Formation and Synthesis of this compound

-

Reaction: (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide is reacted with 4-(bromoacetyl)benzonitrile-d4.

-

Solvent and Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent such as methanol or ethanol.[5]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography to yield this compound.

Visualizations

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Diagram 2: Mechanism of Action - Ergosterol Biosynthesis Inhibition

References

- 1. Ravuconazole | 182760-06-1 [chemicalbook.com]

- 2. Ravuconazole [INN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Deuterated Ravuconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated ravuconazole. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmaceutical sciences. This document compiles available data, outlines relevant experimental methodologies, and visualizes the biochemical pathway central to its mechanism of action.

Introduction

Ravuconazole is a potent, broad-spectrum triazole antifungal agent.[1] Like other azole antifungals, its mechanism of action involves the inhibition of cytochrome P450 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially alter pharmacokinetic properties, such as metabolism, without changing the fundamental pharmacodynamic activity.[5] This guide focuses on the physical and chemical characteristics of deuterated ravuconazole, providing a foundational understanding for its application in research and development.

Chemical and Physical Data

The process of deuteration can subtly influence the physical and chemical properties of a molecule. While specific experimental data for deuterated ravuconazole is limited, the following tables summarize key properties for both ravuconazole and its deuterated analog, ravuconazole-d4, based on available information.

Table 1: Chemical Identification

| Identifier | Ravuconazole | Deuterated Ravuconazole (this compound) |

| IUPAC Name | 4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile[4] | 2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile[6] |

| CAS Number | 182760-06-1[1] | 1329499-27-5[6] |

| Molecular Formula | C22H17F2N5OS[7] | C22H13D4F2N5OS |

| Synonyms | BMS-207147, ER-30346[1] | DA-67122[6] |

Table 2: Physicochemical Properties

| Property | Ravuconazole | Deuterated Ravuconazole (this compound) |

| Molecular Weight | 437.47 g/mol [7] | 441.5 g/mol [6] |

| Monoisotopic Mass | 437.11218768 Da[4] | 441.13729466 Da[6] |

| Melting Point | 64-66 °C[7] or 148-151 °C (polymorph dependent)[8] | Not available |

| Boiling Point (Predicted) | 674.9±65.0 °C[7] | Not available |

| Density (Predicted) | 1.38±0.1 g/cm³[7] | Not available |

| pKa (Predicted) | 11.62±0.29[7] | Not available |

| Solubility | Poorly water-soluble (BCS Class II)[9]. Soluble in DMSO, DMF, and ethanol.[10] | Expected to have similar solubility to ravuconazole. |

| Appearance | Off-white to yellow crystalline solid[7] | Not available |

Experimental Protocols

The characterization of active pharmaceutical ingredients (APIs), including their deuterated forms, requires a suite of analytical techniques to determine their physical and chemical properties.[11] The following are generalized experimental protocols applicable to deuterated ravuconazole.

Mass Spectrometry for Isotopic Purity and Molecular Weight Determination

Objective: To confirm the molecular weight and assess the isotopic purity of deuterated ravuconazole.

Methodology: High-resolution mass spectrometry (HRMS) is employed.

-

Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is used.[12]

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured with high accuracy.

-

Data Interpretation: The obtained mass spectrum is analyzed to confirm the presence of the deuterated molecular ion peak and to determine the degree of deuterium incorporation by comparing the intensities of the isotopic peaks.[12] Deuterated compounds are often used as internal standards in quantitative LC-MS assays.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the specific sites of deuteration.

Methodology: ¹H NMR, ¹³C NMR, and potentially ²H NMR spectroscopy are utilized.

-

Sample Preparation: The deuterated ravuconazole sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Analysis:

-

¹H NMR: The absence or significant reduction of signals at specific chemical shifts compared to the spectrum of non-deuterated ravuconazole confirms the locations of deuterium substitution.[14]

-

¹³C NMR: The carbon signals will be present, but those corresponding to deuterated positions may show splitting due to C-D coupling.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions.

-

-

Data Interpretation: The spectra are analyzed to provide a complete structural assignment and confirm the positions of the deuterium labels.[14]

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting point and other thermal transitions.

Methodology: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.

-

Sample Preparation: A small, accurately weighed amount of the crystalline solid is placed in an aluminum pan.

-

Instrumentation: A calibrated DSC instrument is used.

-

Analysis: The sample is heated at a constant rate, and the heat flow is recorded.

-

Data Interpretation: The resulting thermogram is analyzed to identify endothermic events, such as melting, and exothermic events, such as decomposition. The peak of the melting endotherm is taken as the melting point.[15]

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of deuterated ravuconazole in various media.

Methodology: The shake-flask method is a standard technique for solubility measurement.[16]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at different pH values) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[16]

-

Sample Processing: The saturated solution is filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Mechanism of Action and Signaling Pathway

Ravuconazole, and by extension its deuterated form, functions by inhibiting the fungal enzyme lanosterol 14α-demethylase.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which is vital for the integrity and function of the fungal cell membrane.[3]

Caption: Mechanism of action of deuterated ravuconazole.

Conclusion

This technical guide provides a foundational overview of the physical and chemical properties of deuterated ravuconazole. The compiled data and outlined experimental protocols are intended to support further research and development of this potent antifungal agent. The provided visualization of its mechanism of action illustrates the well-established inhibitory effect on the fungal ergosterol biosynthesis pathway. As more experimental data on deuterated ravuconazole becomes available, this guide will serve as a valuable reference for the scientific community.

References

- 1. Ravuconazole - Wikipedia [en.wikipedia.org]

- 2. Ravuconazole - Doctor Fungus [drfungus.org]

- 3. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 4. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C22H17F2N5OS | CID 71751989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ravuconazole | 182760-06-1 [chemicalbook.com]

- 8. Ravuconazole CAS#: 170864-29-6 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. labinsights.nl [labinsights.nl]

- 12. benchchem.com [benchchem.com]

- 13. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuteration - ThalesNano [thalesnano.com]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Ravuconazole-d4 CAS number and commercial suppliers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Ravuconazole-d4, including its chemical properties, commercial availability, mechanism of action, and relevant experimental protocols.

This compound is the deuterated form of Ravuconazole, a potent, orally available triazole antifungal agent.[1] Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, for their ability to be distinguished from their non-deuterated counterparts. Ravuconazole itself is known for its broad-spectrum activity against a variety of fungal pathogens.[2][3]

Physicochemical Properties and Identification

The isotopic labeling of this compound provides a distinct mass signature useful in quantitative analysis. While multiple CAS numbers are referenced in literature, the most consistent designation for the deuterated form appears to be 1329499-27-5.

| Property | Value | Source |

| CAS Number | 1329499-27-5 | [4][5][6] |

| Alternate CAS Number | 182760-06-1 (for unlabeled Ravuconazole) | [3][6][7][8][9] |

| Molecular Formula | C22H13D4F2N5OS | [4][5][7] |

| Molecular Weight | 441.49 g/mol | [4][5][7] |

| Synonyms | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d4 | [4][5] |

Commercial Suppliers

This compound is available from several commercial suppliers, primarily for research purposes.

| Supplier | Website | Notes |

| Santa Cruz Biotechnology | scbt.com | Lists the unlabeled CAS number.[7] |

| Pharmaffiliates | pharmaffiliates.com | Provides the deuterated CAS number.[4] |

| CymitQuimica | cymitquimica.com | Lists the deuterated CAS number and notes it may be a controlled product in some countries.[5] |

| MedChemExpress (MCE) | chemondis.com | Specifies that this compound is the deuterium-labeled Ravuconazole.[1] |

| TLC Pharmaceutical Standards | tlcstandards.com | Provides the deuterated CAS number and lists related compounds.[8] |

Mechanism of Action

Similar to other azole antifungals, Ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][10] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][10] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising the integrity and function of the cell membrane, which ultimately results in fungal cell death.[2][11]

Figure 1: Mechanism of action of Ravuconazole.

Experimental Protocols

Detailed methodologies are crucial for the accurate application and study of this compound. Below are summaries of relevant experimental protocols found in the literature.

Stability-Indicating HPLC-DAD Assay

A stability-indicating high-performance liquid chromatography-diode array detection (HPLC-DAD) method has been developed to assay Ravuconazole in the presence of its degradation products.[12][13]

Forced degradation studies were conducted under oxidative, acidic, alkaline, and neutral hydrolytic conditions.[12] Ravuconazole was found to be most susceptible to degradation under alkaline hydrolysis.[12] The chemical structures of the degradation products were proposed based on liquid chromatography-mass spectrometry (LC-MS) analysis.[12]

Figure 2: Workflow for the stability-indicating HPLC-DAD assay of Ravuconazole.

In Vitro Antileishmanial Activity Assay

The in vitro activity of Ravuconazole against Leishmania amazonensis has been evaluated.[14]

-

Cell Culture: Promastigote cultures were initiated at a cell density of 1.0 × 10^6 cells/mL.[14]

-

Treatment: After 24 hours of growth, Ravuconazole was added at various concentrations.[14]

-

Cell Density Measurement: Cell densities were determined daily for 96 hours using a Neubauer chamber.[14]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a non-linear curve analysis.[14] The IC50 after 48 hours of treatment was determined to be 0.87 µM.[14]

-

Cytotoxicity Assay: Cell viability and cytotoxicity were evaluated using an MTS/PMS assay after 48 hours of treatment, yielding a half-maximal cytotoxic concentration (CC50) of 3.09 µM.[14]

Logical Relationships of Ravuconazole Compounds

Fosravuconazole is a prodrug of Ravuconazole, meaning it is metabolized in the body to form the active agent, Ravuconazole.[2] This prodrug formulation is often designed to improve bioavailability and solubility.[2] this compound is the isotopically labeled version of Ravuconazole, used as an internal standard in bioanalytical studies.

Figure 3: Relationship between Fosravuconazole, Ravuconazole, and this compound.

References

- 1. CheMondis Marketplace [chemondis.com]

- 2. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 3. Ravuconazole - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C22H17F2N5OS | CID 71751989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. Ravuconazole - Doctor Fungus [drfungus.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Synthesis of Isotopically Labeled Ravuconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed methodologies for the synthesis of isotopically labeled ravuconazole. While specific literature detailing the synthesis of isotopically labeled ravuconazole is not publicly available, this document outlines potential synthetic routes based on established methods for ravuconazole synthesis and general isotopic labeling techniques using carbon-14, tritium, and deuterium.[1][2][3][4][5][6][7][8][9][10][11] This guide is intended to serve as a foundational resource for researchers undertaking the synthesis of labeled ravuconazole for use in pharmacokinetic, metabolic, and other drug development studies.

Introduction to Ravuconazole and Isotopic Labeling

Ravuconazole is a broad-spectrum triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[12] Its potent antifungal activity has made it a subject of interest for the treatment of various fungal infections.

Isotopic labeling is a critical technique in drug development, enabling the tracking of a drug molecule through biological systems.[2][8] By replacing one or more atoms of a drug molecule with their isotopes (e.g., ¹⁴C, ³H, or ²H), researchers can quantitatively assess its absorption, distribution, metabolism, and excretion (ADME) properties.[9] Such studies are essential for understanding a drug's pharmacokinetic profile and identifying its metabolites.

This guide will explore potential synthetic pathways for introducing carbon-14, tritium, and deuterium labels into the ravuconazole structure.

General Synthesis of Ravuconazole

The synthesis of ravuconazole has been described through various routes. A key intermediate in many of these syntheses is (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile. The final step typically involves the formation of the thiazole ring.[13]

A general, non-labeled synthesis pathway is outlined below. This pathway will serve as the basis for discussing the introduction of isotopic labels.

Caption: General synthetic pathway for Ravuconazole.

Synthesis of Isotopically Labeled Ravuconazole

The following sections propose methods for introducing isotopic labels at various positions within the ravuconazole molecule. The choice of labeling position depends on the metabolic stability of the label and the specific objectives of the study.

Carbon-14 Labeling

Carbon-14 is a beta-emitter with a long half-life, making it ideal for quantitative ADME studies.[5] A common strategy for ¹⁴C-labeling is to introduce the label late in the synthesis to maximize the incorporation of the expensive labeled reagent.

A plausible approach for ¹⁴C-labeling of ravuconazole would be to use [¹⁴C]-labeled 4-(2-bromoacetyl)benzonitrile in the final thiazole ring formation step.

Proposed Experimental Protocol for [¹⁴C]-Ravuconazole Synthesis:

-

Synthesis of [cyano-¹⁴C]-4-acetylbenzonitrile: This can be achieved via a Rosenmund-von Braun reaction using a suitable aryl halide and Cu¹⁴CN.

-

Bromination: The resulting [cyano-¹⁴C]-4-acetylbenzonitrile is then brominated, for example, using bromine in a suitable solvent, to yield [cyano-¹⁴C]-4-(2-bromoacetyl)benzonitrile.

-

Condensation: The labeled bromoacetylbenzonitrile is then condensed with the thioamide intermediate, (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide, to form the thiazole ring and yield [¹⁴C]-ravuconazole.

-

Purification: The final product is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

-

Analysis: The radiochemical purity and specific activity are determined by radio-HPLC and liquid scintillation counting.

References

- 1. benchchem.com [benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ravuconazole | C22H17F2N5OS | CID 467825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ravuconazole, BMS-207147, ER-30346-药物合成数据库 [drugfuture.com]

The Core Mechanism of Ravuconazole: A Technical Guide for Researchers

An In-depth Examination of the Antifungal Action of a Broad-Spectrum Triazole

This technical guide provides a comprehensive overview of the mechanism of action of ravuconazole, a potent, broad-spectrum triazole antifungal agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate its antifungal properties.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, like other azole antifungals, exerts its primary effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.

The key target of ravuconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) . This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.

By binding to the heme iron atom in the active site of CYP51, ravuconazole acts as a potent and specific inhibitor. This inhibition leads to a cascade of detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The blockage of lanosterol demethylation results in a significant reduction in the production of ergosterol.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the accumulation of 14α-methylated sterols, such as lanosterol. These sterols are incorporated into the fungal cell membrane in place of ergosterol, leading to alterations in membrane structure and function.

-

Disruption of Cell Membrane Integrity: The altered sterol composition increases membrane permeability, disrupts the function of membrane-associated enzymes, and ultimately compromises the structural integrity of the cell membrane. This can lead to the leakage of essential cellular components and inhibit fungal growth and replication.

Quantitative Data: In Vitro Antifungal Activity

The in vitro efficacy of ravuconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Ravuconazole has demonstrated potent activity against a broad spectrum of fungal pathogens.

| Fungal Species | Number of Isolates | Ravuconazole MIC Range (µg/mL) | Ravuconazole MIC₅₀ (µg/mL) | Ravuconazole MIC₉₀ (µg/mL) | Reference |

| Candida albicans | 6970 | ≤0.007 - >8 | 0.015 | 0.03 | [1] |

| Candida glabrata | 6970 | ≤0.007 - >8 | 0.25 | 1 | [1] |

| Candida parapsilosis | 6970 | ≤0.007 - >8 | 0.03 | 0.12 | [1] |

| Candida tropicalis | 6970 | ≤0.007 - >8 | 0.03 | 0.12 | [1] |

| Candida krusei | 6970 | ≤0.007 - >8 | 0.12 | 0.25 | [1] |

| Cryptococcus neoformans | 541 | 0.03 - 4.0 | 0.12 | 0.25 | [2] |

| Aspergillus fumigatus | 114 | 0.25 - 4 | 0.5 | 0.5 | [3] |

| Aspergillus flavus | 13 | 0.25 - 1 | 0.5 | 1 | [3] |

| Aspergillus niger | 22 | 0.5 - 4 | 1 | 2 | [3] |

| Aspergillus terreus | 8 | 0.25 - 1 | 0.5 | 1 | [3] |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (NCCLS/CLSI M27-A)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.

Objective: To determine the minimum concentration of ravuconazole that inhibits the visible growth of a fungal isolate.

Methodology:

-

Preparation of Antifungal Agent: A stock solution of ravuconazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted ravuconazole is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of ravuconazole at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth in the drug-free control well.

Quantification of Ergosterol Content

This protocol allows for the measurement of the direct downstream effect of CYP51 inhibition.

Objective: To quantify the total ergosterol content in fungal cells treated with ravuconazole.

Methodology:

-

Fungal Culture and Treatment: Fungal cells are grown in a suitable liquid medium to a desired density. The culture is then treated with varying concentrations of ravuconazole (and a drug-free control) and incubated for a defined period.

-

Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, washed, and the dry weight is determined. The cell pellet is then saponified by heating in an alcoholic solution of potassium hydroxide. This step breaks open the cells and hydrolyzes lipids.

-

Ergosterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the alkaline solution using an organic solvent such as n-heptane or hexane.

-

Spectrophotometric or Chromatographic Analysis: The extracted ergosterol is quantified. This can be achieved by:

-

UV-Vis Spectrophotometry: Measuring the absorbance of the extract at specific wavelengths characteristic of ergosterol (around 282 nm).

-

High-Performance Liquid Chromatography (HPLC): Separating the components of the extract and quantifying the ergosterol peak by comparing it to a standard curve.

-

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of ravuconazole on its target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ravuconazole for fungal CYP51.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant fungal CYP51 is expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.

-

Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the purified CYP51 enzyme, a cytochrome P450 reductase (required for electron transfer), a source of NADPH, and the substrate lanosterol.

-

Inhibition Measurement: Ravuconazole is added to the reaction mixture at various concentrations. The activity of the enzyme is measured by monitoring the depletion of the substrate or the formation of the product. This can be done using various detection methods, including:

-

Chromatographic methods (HPLC or GC-MS): To separate and quantify lanosterol and its demethylated product.

-

Spectrophotometric methods: To measure changes in the absorbance spectrum of the heme iron in CYP51 upon binding of the inhibitor.

-

Fluorescence-based assays: Using a fluorogenic substrate that becomes fluorescent upon being metabolized by CYP51.

-

-

IC₅₀ Calculation: The enzyme activity at each ravuconazole concentration is plotted, and the IC₅₀ value is calculated as the concentration of ravuconazole that causes a 50% reduction in enzyme activity.

Conclusion

Ravuconazole's potent antifungal activity is rooted in its specific and efficient inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. This targeted action leads to the disruption of the fungal cell membrane and subsequent inhibition of fungal growth. The quantitative data from in vitro susceptibility testing underscore its broad-spectrum efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of ravuconazole and other novel antifungal agents.

References

The Indispensable Role of Deuterium-Labeled Internal Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and applications of deuterium-labeled internal standards, establishing why they are considered the gold standard for robust and reliable quantification.

Core Principles: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of deuterium-labeled internal standards is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled (SIL) analog of the analyte, in this case, a deuterium-labeled version, is added to the sample at the earliest stage of preparation. This SIL internal standard is chemically identical to the analyte of interest but possesses a greater mass due to the incorporation of deuterium atoms.

Key Advantages of Deuterium-Labeled Internal Standards

The use of deuterium-labeled internal standards offers several critical advantages over other quantification strategies, such as external calibration or the use of structural analog internal standards.

-

Correction for Matrix Effects: Biological matrices are inherently complex and can contain endogenous components that co-elute with the analyte of interest, leading to ion suppression or enhancement in the mass spectrometer's ion source. This "matrix effect" is a major source of analytical variability and inaccuracy. Since a deuterium-labeled internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable normalization of the analyte's signal.[2][4]

Data Presentation: Quantitative Impact on Assay Performance

The true measure of an analytical technique's robustness lies in its quantitative performance. The following tables summarize data from various studies, clearly demonstrating the significant improvements in accuracy, precision, recovery, and matrix effect compensation afforded by the use of deuterium-labeled internal standards.

Table 1: Comparison of Accuracy and Precision with and without a Deuterated Internal Standard

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | [5] |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | [5] |

| Sirolimus | Structural Analog (DMR) | Whole Blood | Not Specified | Higher Interpatient Imprecision | [4] |

| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Not Specified | Lower Interpatient Imprecision | [4] |

Table 2: Recovery and Matrix Effect Data

| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Lapatinib | Zileuton (Analog) | Cancer Patient Plasma | Variable (inter-individual) | Not Fully Compensated | [6] |

| Lapatinib | Lapatinib-d3 | Cancer Patient Plasma | Consistent | Compensated | [6] |

| Pesticides (25 total) | Stable Isotope-Labeled IS | Vegetables | Improved | Compensated | [7] |

Table 3: Intra- and Inter-Assay Precision and Accuracy for Immunosuppressants using Deuterated Internal Standards

| Analyte | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) | Reference |

| Cyclosporine A | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | |

| Tacrolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | |

| Sirolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | |

| Everolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 | |

| Mycophenolic Acid | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

Experimental Protocols

This section provides detailed methodologies for the quantification of different classes of analytes using deuterium-labeled internal standards. These protocols can be adapted and optimized for specific applications and instrumentation.

Protocol 1: Quantification of Tamoxifen and its Metabolites in Human Plasma

This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites.

1. Materials and Reagents:

-

Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen (analytical standards)

-

Tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, endoxifen-d5 (deuterated internal standards)

-

Acetonitrile, Methanol, Formic Acid (LC-MS grade)

-

Human Plasma (drug-free)

2. Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of analytes and metabolites.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and its corresponding deuterated internal standard.

4. Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to its deuterated internal standard against the analyte concentration.

-

Determine the concentration of the analytes in unknown samples by interpolation from the calibration curve.

Protocol 2: Simultaneous Quantification of Neurotransmitters in Mouse Brain Tissue

This protocol outlines a method for the analysis of multiple neurotransmitters in brain tissue homogenates.

1. Materials and Reagents:

-

Dopamine, Serotonin, GABA, Glutamate, Norepinephrine, Epinephrine (analytical standards)

-

Dopamine-d4, Serotonin-d4, GABA-d6 (deuterated internal standards)

-

Acetonitrile, Methanol, Formic Acid (LC-MS grade)

-

Homogenization Buffer

2. Sample Preparation:

-

Homogenize brain tissue in an appropriate buffer.

-

To an aliquot of the homogenate, add a solution containing the deuterated internal standards.

-

Precipitate proteins by adding three volumes of acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity LC or equivalent

-

Column: HILIC or C18 column suitable for polar analytes

-

Mobile Phase A: Aqueous buffer with formic acid or ammonium formate

-

Mobile Phase B: Acetonitrile with formic acid or ammonium formate

-

Gradient: A gradient optimized for the separation of the target neurotransmitters.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 2-5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: ESI, Positive

-

Detection: MRM of specific transitions for each neurotransmitter and its deuterated internal standard.

4. Data Analysis:

-

Quantification is performed using the same ratiometric method described in Protocol 1.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of deuterium-labeled standards in mass spectrometry.

Caption: A typical experimental workflow for quantitative analysis using a deuterium-labeled internal standard.

Caption: Logical diagram illustrating how a co-eluting deuterium-labeled internal standard compensates for matrix effects.

Caption: Logical relationship for quantification using an internal standard and a calibration curve.

Conclusion

The use of deuterium-labeled internal standards in mass spectrometry is a cornerstone of modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides an unparalleled level of accuracy and precision. By effectively compensating for matrix effects, sample preparation variability, and instrumental fluctuations, these standards ensure the generation of high-quality, reliable, and defensible data. For researchers, scientists, and drug development professionals, the adoption of deuterium-labeled internal standards is not merely a methodological choice but a critical step towards achieving the highest standards of analytical excellence.

References

- 1. wiki-power.com [wiki-power.com]

- 2. Create relationship diagrams with Graphviz - Linux.com [linux.com]

- 3. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 4. GitHub - modelcontextprotocol/servers: Model Context Protocol Servers [github.com]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 7. sketchviz.com [sketchviz.com]

Ravuconazole: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravuconazole is an investigational triazole antifungal agent that has demonstrated a broad spectrum of activity against a wide range of clinically important fungal pathogens. This technical guide provides an in-depth overview of the in vitro and in vivo antifungal activity of ravuconazole, including detailed summaries of its efficacy against yeasts, molds, and dermatophytes. The document outlines the standardized experimental protocols used to determine its antifungal potency and presents a comprehensive collection of minimum inhibitory concentration (MIC) data. Furthermore, it visually details the mechanism of action of ravuconazole through a signaling pathway diagram and illustrates a typical experimental workflow for susceptibility testing. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new antifungal therapies.

Introduction

Ravuconazole (formerly BMS-207147 and ER-30346) is a potent, orally bioavailable triazole antifungal agent.[1] Structurally related to fluconazole and voriconazole, it exhibits a broad spectrum of antifungal activity.[1] The primary mechanism of action for ravuconazole, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is critical in the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[2] Fosravuconazole, a prodrug of ravuconazole, has been developed to improve its pharmacokinetic profile and has undergone Phase III clinical trials for the treatment of onychomycosis.[2][3] This document provides a detailed analysis of the antifungal spectrum of ravuconazole, supported by quantitative data and detailed experimental methodologies.

In Vitro Antifungal Spectrum of Activity

Ravuconazole has demonstrated potent in vitro activity against a wide array of fungal pathogens, including yeasts, molds, and dermatophytes. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Activity Against Candida Species

Ravuconazole exhibits excellent in vitro activity against a large and geographically diverse collection of Candida species, including isolates that are resistant to other azoles like fluconazole.[4][5][6] It is particularly potent against Candida albicans and has shown good activity against fluconazole-resistant strains.[5][6] While still effective, its activity is slightly less potent against Candida glabrata and Candida tropicalis.[4][6] Ravuconazole has also demonstrated good activity against the emerging multidrug-resistant pathogen Candida auris.[7][8]

Table 1: In Vitro Activity of Ravuconazole against Candida Species

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Candida albicans | 6970 (total Candida spp.) | Not Specified | Not Specified | 0.03 | [5][6] |

| Candida glabrata | 6970 (total Candida spp.) | Not Specified | Not Specified | 1-2 | [5][6] |

| Candida krusei | 6970 (total Candida spp.) | Not Specified | Not Specified | 0.25 | [5] |

| Candida tropicalis | 26 (fluconazole-resistant/S-DD) | Not Specified | Not Specified | ≥1 (for 46% of isolates) | [9] |

| Candida parapsilosis | Not Specified | Not Specified | ≤0.03 | Not Specified | [10] |

| Candida auris | 15 | Not Specified | Not Specified | Not Specified | [7][8] |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the isolates tested, respectively. S-DD: Susceptible-Dose Dependent

Activity Against Aspergillus Species

Ravuconazole has demonstrated potent in vitro activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[11][12][13] Its activity is comparable to or greater than other triazoles like itraconazole and voriconazole against many Aspergillus isolates.[12][13]

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Aspergillus spp. (total) | 575 | Not Specified | Not Specified | Not Specified | [11] |

| Aspergillus fumigatus | 114 | Not Specified | ≤0.5 | Not Specified | [13] |

| Aspergillus flavus | 13 | Not Specified | Not Specified | Not Specified | [12] |

| Aspergillus niger | 22 | Not Specified | Not Specified | Not Specified | [12] |

| Aspergillus terreus | 8 | Not Specified | Not Specified | Not Specified | [12] |

Activity Against Dermatophytes

Ravuconazole is highly active against a broad range of dermatophytes, which are a common cause of skin, hair, and nail infections.[10][14][15] Its potent activity against these fungi supports the clinical development of its prodrug, fosravuconazole, for the treatment of onychomycosis.[16]

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Trichophyton rubrum | 51 | Not Specified | 0.035 (Geometric Mean) | Not Specified | [10] |

| Trichophyton mentagrophytes | 20 | Not Specified | 0.035 (Geometric Mean) | Not Specified | [10] |

| Microsporum canis | 1 | ≤0.03 | Not Specified | Not Specified | [10] |

| Dermatophytes (total) | 129 | 0.015-8.0 | Not Specified | 0.5 | [14][15] |

Activity Against Other Fungi

Ravuconazole has also shown in vitro activity against a variety of other clinically relevant fungi, including endemic mycoses and dematiaceous fungi.[11][17][18][19][20] It has demonstrated good activity against Cryptococcus neoformans and Histoplasma capsulatum.[4][20] However, its activity against certain species like Fusarium spp., Scedosporium prolificans, and some Mucorales is limited.[11][12]

Table 4: In Vitro Activity of Ravuconazole against Other Fungi

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Cryptococcus neoformans | 541 | Not Specified | Not Specified | Not Specified | [4] |

| Histoplasma capsulatum | 1 | 0.024 | Not Specified | Not Specified | [20] |

| Rhizopus oryzae | Not Specified | Not Specified | 1.0 | Not Specified | [11] |

| Scedosporium prolificans | Not Specified | Invariably inactive | Not Specified | Not Specified | [11] |

| Fusarium spp. | 54 | Active against 9.3% of isolates | >8 | Not Specified | [11][12] |

| Dematiaceous Fungi (various) | 84 | Not Specified | Not Specified | Not Specified | [18][19] |

In Vivo Efficacy

In vivo studies in various animal models of fungal infections have corroborated the potent in vitro activity of ravuconazole. It has shown efficacy in treating mucosal candidiasis, invasive aspergillosis, and systemic histoplasmosis.[17][20][21][22] In a murine model of disseminated Candida albicans infection, the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) was identified as the key pharmacokinetic/pharmacodynamic parameter predicting efficacy.[23][24]

Experimental Protocols

The in vitro antifungal susceptibility testing of ravuconazole has predominantly been performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[14][25][26]

Broth Microdilution Method for Yeasts (CLSI M27)

-

Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted spectrophotometrically to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[27]

-

Antifungal Agent Preparation: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 48 to 72 hours.[27]

-

MIC Determination: The MIC is determined as the lowest concentration of ravuconazole that causes a prominent decrease in turbidity (approximately 80% reduction in growth) compared to the drug-free growth control well.[27]

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

-

Inoculum Preparation: Conidia are harvested from fresh, mature cultures and a suspension is prepared in sterile saline containing 0.05% Tween 80. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Antifungal Agent Preparation: Similar to the yeast protocol, ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 35°C for 48 to 72 hours.[11]

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits fungal growth.[11]

Minimum Fungicidal Concentration (MFC) Determination

-

Subculturing: Following MIC determination, a 10-20 µL aliquot is taken from each well showing no visible growth and subcultured onto a drug-free agar plate.

-

Incubation: The agar plates are incubated at 35°C until growth is seen in the growth control subculture.

-

MFC Determination: The MFC is defined as the lowest drug concentration that results in a 99% to 99.5% reduction in CFU/mL compared to the original inoculum, or yields ≤3 colonies.[28]

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of ravuconazole and a generalized workflow for determining its minimum inhibitory concentration.

Conclusion

Ravuconazole is a promising triazole antifungal with a broad and potent spectrum of activity against a wide range of clinically significant fungi. Its excellent in vitro activity, particularly against resistant Candida species and various molds, coupled with demonstrated in vivo efficacy, highlights its potential as a valuable addition to the antifungal armamentarium. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of ravuconazole and other novel antifungal agents. Further clinical investigation is warranted to fully elucidate its therapeutic role in the management of invasive fungal infections.

References

- 1. Ravuconazole - Doctor Fungus [drfungus.org]

- 2. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Research Portal [iro.uiowa.edu]

- 7. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. tandfonline.com [tandfonline.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of Ravuconazole in Treatment of Mucosal Candidosis in SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy of Ravuconazole in Treatment of Systemic Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. journals.asm.org [journals.asm.org]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In-Vitro Efficacy of Ravuconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ravuconazole is an extended-spectrum triazole antifungal agent that has demonstrated potent in-vitro activity against a wide range of fungal pathogens. As a member of the azole class, its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This document provides a comprehensive overview of preliminary in-vitro studies on ravuconazole's efficacy, detailing its activity against various fungal species, the experimental protocols used for its evaluation, and the biochemical pathway it targets.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors within the fungal cell membrane. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.

In-Vitro Antifungal Spectrum

Ravuconazole has demonstrated a broad spectrum of in-vitro activity against numerous clinically relevant fungi, including yeasts, molds, and dermatophytes. Its potency is often compared to other triazoles like itraconazole and voriconazole.

Ravuconazole is highly active against a wide range of Candida species, including fluconazole-resistant isolates. Studies have shown its efficacy against C. albicans, C. glabrata, C. krusei, and the emerging multidrug-resistant pathogen C. auris.

Table 1: In-Vitro Activity of Ravuconazole Against Candida Species

| Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Candida spp. (all) | 6,970 | - | 0.25 | |

| Candida albicans | - | - | 0.03 | |

| Candida glabrata | - | - | 1 to 2 | |

| Candida krusei | - | - | - | |

| Candida auris | 15 | - | - | |

| Vaginal Candida isolates | 525 | - | - |

MIC₅₀ and MIC₉₀ refer to the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Ravuconazole has shown potent in-vitro activity against the majority of filamentous fungi, including various Aspergillus species. However, species such as Scedosporium prolificans and Fusarium spp. have demonstrated resistance.

Table 2: In-Vitro Activity of Ravuconazole Against Filamentous Fungi

| Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Aspergillus spp. | 575 | - | - | |

| Aspergillus fumigatus | 114 | - | - | |

| Aspergillus flavus | 13 | - | - | |

| Aspergillus niger | 22 | - | - | |

| Aspergillus terreus | 8 | - | - | |

| Rhizopus oryzae | - | 1.0 | - | |

| Fusarium spp. | 7 | >8 | - |

| Mucor spp. | 2 | >8 | - | |

Ravuconazole exhibits excellent activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections. Its high potency has been noted against various species of Trichophyton.

Table 3: In-Vitro Activity of Ravuconazole Against Dermatophytes

| Species | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Trichophyton rubrum | 51 | - | 0.035 | |

| Trichophyton mentagrophytes | 20 | - | 0.035 | |

| Trichophyton interdigitale | 20 | < 0.03125-0.125 | - | |

| Trichophyton tonsurans | 20 | < 0.03125 | - |

| Trichophyton indotineae | 37 | - | 0.530 | |

Experimental Protocols: Antifungal Susceptibility Testing

The in-vitro efficacy of ravuconazole is predominantly determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

This method is used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates like Candida spp.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Ravuconazole is serially diluted in microtiter plates containing RPMI 1640 medium to achieve a range of final concentrations.

-

Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

This protocol is adapted for testing the susceptibility of molds like Aspergillus spp.

-

Inoculum Preparation: A suspension of fungal conidia (spores) is prepared, and the turbidity is measured at 530 nm and adjusted to obtain a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Drug Dilution: Similar to the yeast protocol, the drug is serially diluted in microtiter plates.

-

Incubation: Plates are incubated at 35°C and MICs are typically read after 48 hours.

-

MIC Determination: The MIC is defined as the lowest drug concentration that completely inhibits fungal growth, as determined by visual inspection with the aid of a reading mirror.

The Discovery and Development of Ravuconazole: A Technical Overview

Introduction

Ravuconazole, also known as BMS-207147 or ER-30346, is a second-generation triazole antifungal agent characterized by its broad spectrum of activity and extended half-life.[1][2] Although its development was discontinued in 2007, its oral prodrug, fosravuconazole, has since been approved in Japan for the treatment of onychomycosis, renewing interest in its therapeutic potential.[3][4] This technical guide provides an in-depth review of the discovery, synthesis, mechanism of action, and the preclinical and clinical development history of ravuconazole, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Ravuconazole was initially discovered by Eisai Co., Ltd. and subsequently licensed to Bristol-Myers Squibb (BMS) for development.[5] The synthesis of ravuconazole has been approached through various methods, with a robust, multikilogram scale process being developed to ensure safety and efficiency.[6][7] A key process developed by BMS starts from lactate, proceeding through the formation of an aryl ketone, a Corey-Chaykovsky epoxidation, and a subsequent triazole-mediated epoxide opening to form the core structure.[5] The final steps involve the formation of a thioamide and condensation to create the thiazole ring, completing the synthesis of ravuconazole.[5][8]

Due to ravuconazole's poor water solubility, efforts were focused on developing water-soluble prodrugs to enable intravenous administration.[9] This led to the synthesis of phosphonooxymethyl derivatives, such as the di-lysine phosphoester prodrug BMS-379224, which is highly soluble and efficiently converts to the active parent compound in vivo.[9] Another successful prodrug is fosravuconazole L-lysine ethanolate (F-RVCZ), which improves oral bioavailability and has been clinically developed and approved.[3][5]

Mechanism of Action

Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[10][13]

By binding to the heme iron in CYP51, ravuconazole blocks the conversion of lanosterol to ergosterol.[7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[10][13] The resulting altered membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration.[11][14] Ravuconazole exhibits high selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile.[10]

Preclinical Development

In Vitro Activity

Ravuconazole demonstrates potent, broad-spectrum activity against a wide range of clinically relevant fungi. It is highly active against most species of Candida, Cryptococcus neoformans, and Aspergillus.[5][15] Notably, it retains activity against many fluconazole-resistant isolates, although elevated MICs have been observed for some resistant strains of Candida glabrata and Candida tropicalis.[5][16] Its in vitro potency against Aspergillus species is comparable to that of voriconazole and greater than that of itraconazole and amphotericin B.[5][15] However, its activity is limited against species of Fusarium, Scedosporium, and Zygomycetes.[4]

| Fungal Species | No. of Isolates | Ravuconazole MIC₅₀ (μg/mL) | Ravuconazole MIC₉₀ (μg/mL) | Reference |

| Candida albicans | 3,923 | 0.015 | 0.03 | [16] |

| Candida glabrata | 868 | 0.25 | 1 | [16] |

| Candida parapsilosis | 609 | 0.03 | 0.06 | [16] |

| Candida tropicalis | 557 | 0.03 | 0.06 | [16] |

| Candida krusei | 291 | 0.12 | 0.25 | [16] |

| Cryptococcus neoformans | 541 | 0.12 | 0.25 | [17] |

| Aspergillus fumigatus | 134 | 0.5 | 1 | [15] |

| Aspergillus flavus | 59 | 1 | 2 | [15] |

| Aspergillus niger | 29 | 1 | 2 | [15] |

| Aspergillus terreus | 21 | 1 | 2 | [15] |

In Vivo Efficacy in Animal Models

The efficacy of ravuconazole has been demonstrated in various animal models of fungal infections. In murine models of mucosal candidiasis, ravuconazole was effective in reducing fungal burden and showed dose-responsive improvement.[18] In a rat model of intra-abdominal abscesses caused by C. albicans, ravuconazole significantly decreased viable cell counts and was found to be at least as effective as fluconazole and itraconazole.[19] In an immunosuppressed rabbit model of invasive aspergillosis, oral ravuconazole eliminated mortality, cleared Aspergillus antigen from serum, and sterilized tissues, showing efficacy comparable to amphotericin B.[8][20]

| Animal Model | Fungal Pathogen | Dosing Regimen | Key Outcome | Reference |

| Immunosuppressed Rabbit | Aspergillus fumigatus | 30 mg/kg/day (oral) | 100% survival vs. 0% in controls | [8][20] |

| SCID Mice (Mucosal Candidosis) | Candida albicans | 25 mg/kg/day (oral) | Superior to fluconazole; 50% of mice cleared infection | [18] |

| Rat (Intra-abdominal Abscess) | Candida albicans | 10 mg/kg twice daily (oral) | Significantly decreased viable cell counts vs. untreated | [19] |

| Murine (Vaginal Candidosis) | Candida albicans (FLC-resistant) | 20 mg/kg twice daily (oral) | More effective than single daily dose in reducing fungal load | [21] |

| Neutropenic Murine (Disseminated Candidosis) | Candida albicans | Various | AUC/MIC ratio was the critical PK/PD parameter for efficacy | [22] |

Clinical Development

Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species and in humans, revealing key characteristics of the drug. Ravuconazole exhibits a long terminal half-life, which in humans can extend to 115 hours after multiple oral doses.[17] It is highly protein-bound (approximately 98%).[17] In rabbits, ravuconazole demonstrated linear pharmacokinetics at lower doses, with non-linear disposition observed at higher doses, suggesting saturable clearance.[19] The drug achieves substantial tissue concentrations, including in the brain, liver, lung, and kidney.[19] The critical pharmacodynamic parameter associated with efficacy in a murine candidiasis model was determined to be the area under the concentration-time curve to MIC ratio (AUC/MIC).[22]

| Species | Dose | Cₘₐₓ (μg/mL) | AUC (μg·h/mL) | T₁/₂ (h) | Protein Binding (%) | Reference |

| Rat | 10 mg/kg (oral) | 1.68 | N/A | N/A | N/A | [5] |

| Rabbit | 10 mg/kg (IV) | 18.06 | 55.48 | 25.13 | N/A | [19] |

| Rabbit | 30 mg/kg (oral) | ~1.5 (at 3h) | N/A | ~13 | N/A | [20] |

| Human | 400 mg/day (oral, 14 days) | 6.02 | 119.12 | 115 | ~98 | [17] |

| Mouse (Neutropenic) | N/A | N/A | N/A | 3.9 - 4.8 | 95.8 | [22] |

Clinical Trials

While the development of ravuconazole itself was halted, its prodrug, fosravuconazole, has advanced through clinical trials, leading to its approval in Japan for onychomycosis.[3] A pivotal Phase III, multicenter, double-blind, randomized, placebo-controlled study was conducted in Japan to evaluate the efficacy and safety of fosravuconazole.[3][23]

In this study, 153 patients with toenail onychomycosis were randomized to receive either fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo once daily for 12 weeks.[3] The primary endpoint was the rate of complete cure, defined as 0% clinical involvement of the target toenail plus a negative potassium hydroxide (KOH) examination, at week 48.[23] The results showed a significantly higher complete cure rate in the fosravuconazole group (59.4%) compared to the placebo group (5.8%).[3][23] The mycological cure rate (negative KOH) was also significantly higher at 82.0% for the treatment group versus 20.0% for placebo.[3] The treatment was well-tolerated, with most adverse drug reactions being mild to moderate in severity.[23]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (CLSI Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[24]

-

Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted with a spectrophotometer to match a 0.5 McFarland standard, resulting in a stock suspension. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.008 to 8 μg/mL).[24]

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.[24]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. Readings are performed visually or with a plate reader.

Protocol 2: Animal Model of Invasive Aspergillosis (Immunosuppressed Rabbit)

This protocol is a generalized representation of methods used in efficacy studies.[20]

-

Animals: New Zealand White rabbits are used.

-

Immunosuppression: Rabbits are rendered neutropenic through the administration of cyclophosphamide (e.g., 200 mg/kg intraperitoneally) several days before infection.[19] Corticosteroids may also be administered to maintain immunosuppression.

-

Infection: Animals are challenged intravenously with a lethal or sublethal inoculum of Aspergillus fumigatus conidia (e.g., 10⁵ or 10⁶ CFU).

-

Treatment: Oral therapy with ravuconazole (e.g., prepared in a vehicle of ethanol, polysorbate 80, and polyethylene glycol 400) is initiated 24 hours post-challenge and continued daily for a specified duration (e.g., 6-12 days). Control groups include untreated animals and those receiving a comparator drug like amphotericin B.

-

Endpoints: Efficacy is assessed based on survival over the study period, clearance of serum galactomannan (an Aspergillus antigen), and quantitative culture of tissues (liver, lung, kidney, brain) at the end of the study to determine the fungal burden.

Protocol 3: Pharmacokinetic Analysis (HPLC Method)

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for quantifying ravuconazole in plasma.[13]

-

Sample Preparation: Plasma samples are prepared using liquid-liquid extraction or solid-phase extraction. For example, a protein precipitation step might be followed by extraction with an organic solvent. An internal standard is added to each sample before extraction.

-

Chromatographic System: An HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column (e.g., Sunfire C18, 250 mm × 4.6 mm, 5 μm) is typically employed.[13]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), is run at a constant flow rate (e.g., 1.0 mL/min).[13]

-

Detection: The UV detector is set to a wavelength where ravuconazole has significant absorbance (e.g., 287 nm).[13]

-

Quantification: A calibration curve is generated using standards of known ravuconazole concentrations. The concentration in unknown samples is determined by comparing the peak area ratio of ravuconazole to the internal standard against the calibration curve. The method is validated for linearity, accuracy, precision, and selectivity.[4]

References

- 1. Efficacy and safety of fosravucona ... | Article | H1 Connect [archive.connect.h1.co]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]